molecular formula C21H24N4O2 B2853500 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide CAS No. 862810-64-8

3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide

Cat. No. B2853500
M. Wt: 364.449
InChI Key: WEAUCQULKGXJOW-UHFFFAOYSA-N
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Description

The compound “3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .


Synthesis Analysis

The synthesis of similar amide-functionalized imidazo[1,2-a]pyrimidines involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The IR spectrum of a similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, shows peaks at 3289 (N–H), 1659 (C=O), 1586 (C=N), and 1286 (C–F) cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include propargylation, cyclization, and amide functionalization .


Physical And Chemical Properties Analysis

A similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, is a white powder with a melting point greater than 250°C .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, particularly its anticancer activity. It may also be beneficial to investigate its potential applications in other areas, such as cardiovascular or neurological disorders .

properties

IUPAC Name

3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-12-4-11-22-21(25)24-18)13-17(19)23-20(26)10-7-15-5-2-3-6-15/h4,8-9,11-15H,2-3,5-7,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAUCQULKGXJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide

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